Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate
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Overview
Description
Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate is an organic compound with a complex structure that includes a cyclopentyl ring, a hydroxyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a cyclopentyl derivative as the starting material, which undergoes a series of reactions including alkylation, hydroxylation, and esterification to form the final product. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired transformations occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Scientific Research Applications
Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism by which Ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate exerts its effects depends on its interactions with molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The specific pathways involved would depend on the context of its application, such as its role in a biochemical assay or therapeutic use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyclopentyl-2-hydroxyhexanoate: Similar structure but lacks the alkyne and alkene groups.
Methyl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both an alkyne and an alkene group, which can participate in a variety of chemical reactions
Properties
CAS No. |
92956-96-2 |
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Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 2-cyclopentyl-2-hydroxy-5-methylhex-5-en-3-ynoate |
InChI |
InChI=1S/C14H20O3/c1-4-17-13(15)14(16,10-9-11(2)3)12-7-5-6-8-12/h12,16H,2,4-8H2,1,3H3 |
InChI Key |
AVKZETLNWORGED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#CC(=C)C)(C1CCCC1)O |
Origin of Product |
United States |
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